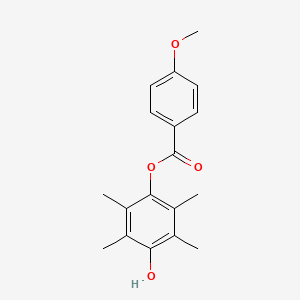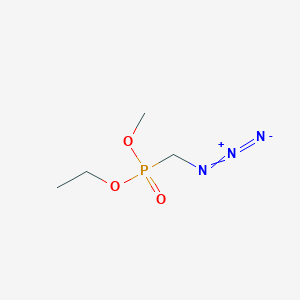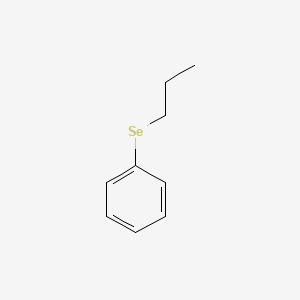
Benzene, (propylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (propylseleno)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a propylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (propylseleno)- can be achieved through several methods. One common approach involves the reaction of benzene with propylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the benzene ring with the propylseleno group.
Industrial Production Methods
Industrial production of Benzene, (propylseleno)- may involve more scalable methods such as continuous flow reactors. These reactors allow for the efficient and controlled synthesis of the compound, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (propylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the propylseleno group to a selenol or selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, (propylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s derivatives are studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, (propylseleno)- involves its interaction with molecular targets through the propylseleno group. This group can undergo redox reactions, influencing cellular redox balance and modulating various biochemical pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, (methylseleno)-
- Benzene, (ethylseleno)-
- Benzene, (butylseleno)-
Uniqueness
Benzene, (propylseleno)- is unique due to the specific length and structure of the propylseleno group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.
Propriétés
Numéro CAS |
22351-63-9 |
|---|---|
Formule moléculaire |
C9H12Se |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
propylselanylbenzene |
InChI |
InChI=1S/C9H12Se/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
GPSLQUHFBYTQNE-UHFFFAOYSA-N |
SMILES canonique |
CCC[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


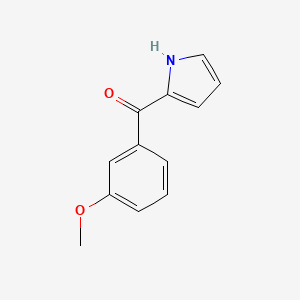
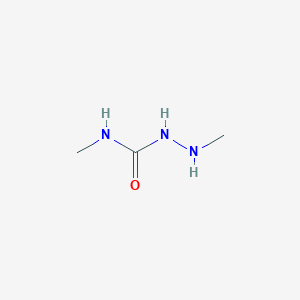
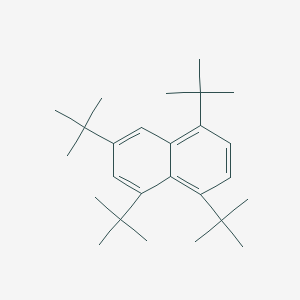
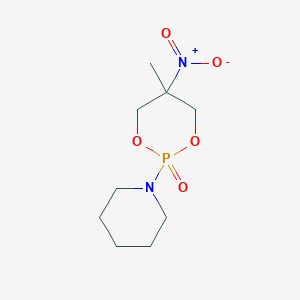

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)
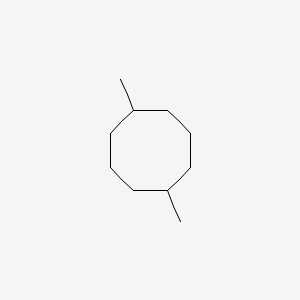
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

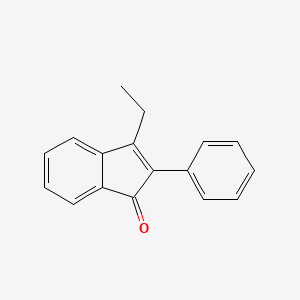
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

